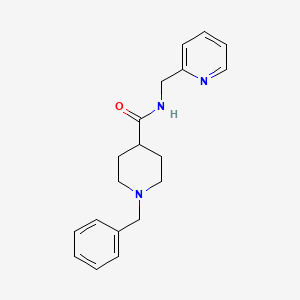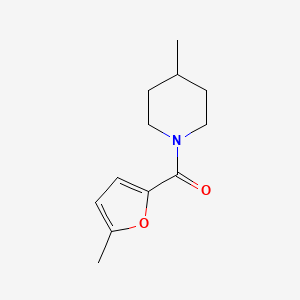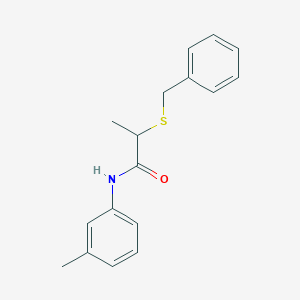![molecular formula C18H22N2O5S B5004888 4-(dimethylsulfamoyl)-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B5004888.png)
4-(dimethylsulfamoyl)-N-[2-(2-methoxyphenoxy)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylsulfamoyl)-N-[2-(2-methoxyphenoxy)ethyl]benzamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a dimethylsulfamoyl group and a methoxyphenoxyethyl group attached to a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[2-(2-methoxyphenoxy)ethyl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the methoxyphenoxyethyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and purity while minimizing the production of unwanted by-products. Industrial methods may also incorporate continuous flow chemistry to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylsulfamoyl)-N-[2-(2-methoxyphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophilic reagents (e.g., sodium methoxide), electrophilic reagents (e.g., sulfur trioxide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(Dimethylsulfamoyl)-N-[2-(2-methoxyphenoxy)ethyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-(2-methoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Dimethylsulfamoyl)benzamide
- 2-Methoxyphenyl isocyanate
- 3,4-Dimethylphenyl isocyanate
Uniqueness
4-(Dimethylsulfamoyl)-N-[2-(2-methoxyphenoxy)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, selectivity, or biological activity, making it a valuable tool in various research and industrial applications.
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(2-methoxyphenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-20(2)26(22,23)15-10-8-14(9-11-15)18(21)19-12-13-25-17-7-5-4-6-16(17)24-3/h4-11H,12-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZVTJRJSDSPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(dimethylsulfamoyl)phenyl]-2-(6-methylpyrimidin-4-yl)sulfanylpropanamide](/img/structure/B5004808.png)
![N'-[2-(2-methoxyphenoxy)acetyl]-2,2-dimethylpropanehydrazide](/img/structure/B5004818.png)
![4-chloro-6-({[3-(ethoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5004828.png)
![8-[4-(2,6-dichlorophenoxy)butoxy]quinoline](/img/structure/B5004831.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B5004835.png)
![2-[6-(2,3-Dimethylphenoxy)hexylamino]ethanol](/img/structure/B5004842.png)
![2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol](/img/structure/B5004844.png)
![5-{5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5004852.png)

![[4-[2-(Diethylamino)ethyl]-2-methylimidazo[1,2-a]benzimidazol-1-yl]-thiophen-2-ylmethanone;dihydrobromide](/img/structure/B5004871.png)
![6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-methylphenyl)iminomethyl]pyrimidine-2,4-dione](/img/structure/B5004876.png)

![3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B5004892.png)

